molecular formula C25H24N4O4S B12037523 1-(3,4-Dimethoxyphenyl)-2-((4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone CAS No. 477333-49-6

1-(3,4-Dimethoxyphenyl)-2-((4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone

Cat. No.: B12037523
CAS No.: 477333-49-6
M. Wt: 476.5 g/mol
InChI Key: DOHADFNTVADBNL-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-2-((4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone is a complex organic compound that features a combination of aromatic rings, triazole, and thioether functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxyphenyl)-2-((4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Thioether Formation: The triazole derivative is then reacted with a thiol compound to introduce the thioether linkage.

    Coupling with Aromatic Rings: The final step involves coupling the triazole-thioether intermediate with the 3,4-dimethoxyphenyl and 4-ethoxyphenyl groups under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:

    Catalyst Optimization: Using highly efficient catalysts to improve reaction rates and selectivity.

    Process Scaling: Adapting the reaction conditions for large-scale production, including temperature control, solvent selection, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxyphenyl)-2-((4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution, can be employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups onto the aromatic rings or triazole moiety.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Material Science: Its aromatic and triazole components could be useful in designing new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used to study biological pathways and interactions, especially those involving sulfur-containing compounds.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2-((4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone involves its interaction with molecular targets such as enzymes or receptors. The triazole moiety can form hydrogen bonds or coordinate with metal ions, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethoxyphenyl)-2-((4-(4-methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(3,4-Dimethoxyphenyl)-2-((4-(4-ethoxyphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone: Similar structure but with a pyridin-2-yl group instead of pyridin-3-yl.

Uniqueness

The uniqueness of 1-(3,4-Dimethoxyphenyl)-2-((4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone lies in its specific combination of functional groups, which can confer unique reactivity and biological activity compared to its analogs.

Properties

CAS No.

477333-49-6

Molecular Formula

C25H24N4O4S

Molecular Weight

476.5 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-[[4-(4-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]ethanone

InChI

InChI=1S/C25H24N4O4S/c1-4-33-20-10-8-19(9-11-20)29-24(18-6-5-13-26-15-18)27-28-25(29)34-16-21(30)17-7-12-22(31-2)23(14-17)32-3/h5-15H,4,16H2,1-3H3

InChI Key

DOHADFNTVADBNL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC(=C(C=C3)OC)OC)C4=CN=CC=C4

Origin of Product

United States

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